molecular formula C20H18N2O6 B6549458 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide CAS No. 1040640-65-0

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B6549458
CAS No.: 1040640-65-0
M. Wt: 382.4 g/mol
InChI Key: MYIBOHAPXAQGIC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a benzodioxole, an oxazole, and a methoxyphenoxy group. Compounds with these functional groups are often found in various organic compounds, including some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound such as melting point, solubility, and crystalline structure are crucial for their practical application .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some compounds may be toxic or hazardous, and appropriate safety precautions should be taken when handling them .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-24-15-3-5-16(6-4-15)25-11-20(23)21-10-14-9-18(28-22-14)13-2-7-17-19(8-13)27-12-26-17/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIBOHAPXAQGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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